molecular formula C14H10F2O2 B8163603 3'-(Difluoromethoxy)-[1,1'-biphenyl]-3-carbaldehyde

3'-(Difluoromethoxy)-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B8163603
M. Wt: 248.22 g/mol
InChI Key: YJXHGRVCYASJRR-UHFFFAOYSA-N
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Description

3’-(Difluoromethoxy)-[1,1’-biphenyl]-3-carbaldehyde is an organic compound characterized by the presence of a difluoromethoxy group attached to a biphenyl structure with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-(Difluoromethoxy)-[1,1’-biphenyl]-3-carbaldehyde typically involves the introduction of the difluoromethoxy group onto a biphenyl scaffold. One common method is the difluoromethylation of a biphenyl precursor using difluoromethylation reagents. This process can be achieved through various catalytic and non-catalytic methods, including metal-mediated reactions and radical chemistry .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and scalable reagents and catalysts. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 3’-(Difluoromethoxy)-[1,1’-biphenyl]-3-carbaldehyde can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: 3’-(Difluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 3’-(Difluoromethoxy)-[1,1’-biphenyl]-3-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.

Scientific Research Applications

3’-(Difluoromethoxy)-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-(Difluoromethoxy)-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with various molecular targets. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to biological activity .

Comparison with Similar Compounds

  • 3’-(Trifluoromethoxy)-[1,1’-biphenyl]-3-carbaldehyde
  • 3’-(Methoxy)-[1,1’-biphenyl]-3-carbaldehyde
  • 3’-(Chloromethoxy)-[1,1’-biphenyl]-3-carbaldehyde

Uniqueness: 3’-(Difluoromethoxy)-[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties compared to its analogs.

Properties

IUPAC Name

3-[3-(difluoromethoxy)phenyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-14(16)18-13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-17/h1-9,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXHGRVCYASJRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)OC(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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